Cinatrin B

Description

Significance of Natural Products in Chemical Biology and Medicinal Chemistry

Natural products, derived from diverse sources such as plants, animals, and microorganisms, hold significant importance in the fields of chemical biology and medicinal chemistry. These compounds often possess unique and complex molecular structures that have evolved over time for optimal interactions with biological macromolecules. nih.govresearchgate.netacs.org This inherent structural diversity makes natural products invaluable starting points for the discovery of novel bioactive small molecules. nih.govacs.orglumblab.org

In chemical biology, natural products serve as powerful tools to perturb and understand biological systems at a molecular level. nih.govacs.orgkit.edu Their ability to interact with specific biological targets with high affinity and specificity allows researchers to dissect complex biological pathways and processes. nih.govresearchgate.net

In medicinal chemistry, natural products have historically been, and continue to be, a rich source of therapeutic agents and lead compounds for drug discovery. researchgate.netopenaccessjournals.comku.eduscirp.org Many life-saving medications, including antibiotics and anticancer agents, trace their origins back to natural sources. openaccessjournals.comku.eduscirp.orguncg.edu The structural novelty found in natural products provides unique scaffolds that are often absent in synthetic compound libraries, offering complementary chemical space for the identification of potential drug candidates. nih.govscirp.org The intricate structures of natural products also present challenges and opportunities for the development of novel synthetic strategies and methodologies in organic chemistry. lumblab.orgopenaccessjournals.com

Overview of the Cinatrin Class of Natural Products

The cinatrins represent a family of novel natural products that have garnered attention in academic research, particularly for their biological activities. This class includes several related compounds, such as Cinatrin A, Cinatrin B, Cinatrin C1, Cinatrin C2, and Cinatrin C3. nih.gov These compounds were initially isolated from the fermentation broth of the microorganism Circinotrichum falcatisporum strain RF-641. nih.govacs.org This fungal strain was found on the leaves of the Indian rubber plant (Ficus elastica). acs.org

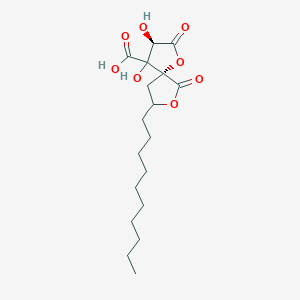

Structurally, the cinatrins are described as novel spiro-γ-dilactones and γ-lactones. nih.gov They are derived from hydroxylated pentadecane-tricarboxylic acids. Specifically, they originate from 1,2,3,5-tetra- or 1,2,3(or 1,2,4)-trihydroxypentadecane-1,2,3-tricarboxylic acids. nih.gov The structures of the cinatrins, including this compound, were elucidated through various spectroscopic methods, such as mass spectrometry (MS) and nuclear magnetic resonance (NMR) studies, along with chemical transformations. nih.gov The structure and absolute configuration of Cinatrin C3, a related member of the class, were confirmed by X-ray crystallographic analysis and comparison of circular dichroism (CD) spectra with related compounds. nih.gov

Current Research Landscape and Unaddressed Questions Pertaining to this compound

Current academic research on this compound primarily focuses on its biological activities and synthetic approaches. This compound has been identified as an inhibitor of phospholipase A2 (PLA2). nih.govmedchemexpress.com Studies have shown that this compound, along with Cinatrin A and C3, inhibits PLA2 purified from rat platelets in a dose-dependent manner. nih.gov Cinatrin C3 demonstrated higher potency compared to this compound in this context, exhibiting noncompetitive inhibition. nih.gov this compound and C3 have also been shown to inhibit PLA2 from other sources, such as porcine pancreas and Naja naja venom. nih.gov

Beyond its activity against PLA2, this compound has been detected in extracts of the endolichenic fungus Hypoxylon lividipigmentum, which has shown noteworthy antioxidant, anti-inflammatory, tyrosinase inhibitory, and antibacterial activities in in vitro screenings. kln.ac.lk While this compound was identified as a metabolite in this fungus, further studies are needed to determine the exact compounds responsible for these observed broader biological activities of the fungal extract. kln.ac.lk

Significant research efforts have also been directed towards the total synthesis of this compound. The first enantiospecific total synthesis of (-)-Cinatrin B from a D-arabinose derivative has been reported. acs.orgresearchgate.neta2bchem.com This synthesis involved key steps such as an Ireland-Claisen rearrangement and stereoselective iodolactonization to form the spirolactone system. acs.org The introduction of specific stereocenters was achieved through controlled reactions, such as the chelation-controlled addition of a Grignard reagent. acs.org

Despite these advancements, several questions regarding this compound remain unaddressed in the current academic research landscape. A comprehensive understanding of the structure-activity relationships within the cinatrin class, particularly for this compound, is still developing. While its PLA2 inhibitory activity is established, the precise mechanism of interaction with different PLA2 isoforms warrants further detailed investigation. The potential involvement of this compound in the broader biological activities observed in producing organisms like Hypoxylon lividipigmentum requires targeted studies to isolate and confirm its specific contributions. Furthermore, exploring alternative and more efficient synthetic routes to access this compound and its analogs for further biological evaluation represents an ongoing area of interest.

Scope and Objectives of a Comprehensive Review on this compound

A comprehensive review on this compound would aim to consolidate the existing academic research scattered across various publications. The primary objectives would include:

Providing a detailed overview of the isolation, structural elucidation, and reported biological activities of this compound, specifically its role as a PLA2 inhibitor.

Summarizing the reported synthetic strategies and methodologies developed for the total synthesis of this compound, highlighting key reactions and challenges.

Discussing the known structure-activity relationships within the cinatrin class as they pertain to this compound's biological profile.

Identifying the gaps in current knowledge, such as the need for more in-depth mechanistic studies of its biological interactions and the exploration of its potential in other biological contexts suggested by its natural sources.

Outlining future research directions, including potential avenues for the discovery of novel biological activities, the development of improved synthetic routes, and the exploration of its potential as a lead compound for medicinal chemistry applications, strictly focusing on academic research findings.

Such a review would serve as a valuable resource for researchers in natural product chemistry, chemical biology, and medicinal chemistry, providing a consolidated foundation for future investigations into the properties and potential applications of this compound.

Data Tables

Based on the search results, a table summarizing the biological activity against PLA2 can be presented.

| Compound | Source Organism | Biological Activity | IC50 (Rat Platelet PLA2) | Ki (Rat Platelet PLA2) |

| Cinatrin A | Circinotrichum falcatisporum | PLA2 Inhibitor | Not specified in detail | Not specified |

| This compound | Circinotrichum falcatisporum | PLA2 Inhibitor | Dose-dependent inhibition nih.gov | Not specified |

| Cinatrin C3 | Circinotrichum falcatisporum | Potent PLA2 Inhibitor | 70 µM nih.gov | 36 µM nih.gov |

Note: While this compound showed dose-dependent inhibition of rat platelet PLA2, a specific IC50 value was not explicitly provided for this compound in the abstract of the biological activities paper, unlike for Cinatrin C3. nih.gov

Structure

2D Structure

3D Structure

Properties

CAS No. |

136266-34-7 |

|---|---|

Molecular Formula |

C18H28O8 |

Molecular Weight |

372.4 g/mol |

IUPAC Name |

(3R,5R)-8-decyl-3,4-dihydroxy-2,6-dioxo-1,7-dioxaspiro[4.4]nonane-4-carboxylic acid |

InChI |

InChI=1S/C18H28O8/c1-2-3-4-5-6-7-8-9-10-12-11-17(16(23)25-12)18(24,15(21)22)13(19)14(20)26-17/h12-13,19,24H,2-11H2,1H3,(H,21,22)/t12?,13-,17-,18?/m0/s1 |

InChI Key |

QUSVCUTZGWKBQJ-ZVRZEWSUSA-N |

SMILES |

CCCCCCCCCCC1CC2(C(=O)O1)C(C(C(=O)O2)O)(C(=O)O)O |

Isomeric SMILES |

CCCCCCCCCCC1C[C@]2(C(=O)O1)C([C@H](C(=O)O2)O)(C(=O)O)O |

Canonical SMILES |

CCCCCCCCCCC1CC2(C(=O)O1)C(C(C(=O)O2)O)(C(=O)O)O |

Synonyms |

cinatrin B |

Origin of Product |

United States |

Advanced Synthetic Strategies for Cinatrin B and Its Analogues

Enantiospecific Total Synthesis of (−)-Cinatrin B

The enantiospecific synthesis of (−)-cinatrin B has been a significant achievement in natural product synthesis, providing access to this complex molecule in its biologically active form.

Early Methodologies and Pioneering Approaches

The first enantiospecific total synthesis of (−)-cinatrin B was reported by the Rizzacasa group, utilizing D-arabinose as a chiral starting material. citeab.comnih.gov This pioneering approach established a route to the spirolactone core and incorporated the necessary stereocenters with high control. citeab.comnih.gov

Stereoselective Formation of the Spirolactone System via Ireland-Claisen Rearrangement

A key strategic step in the enantiospecific synthesis of (−)-cinatrin B is the stereoselective formation of its characteristic spirolactone system. This was effectively achieved through the application of an Ireland-Claisen rearrangement of an allyl ester intermediate. citeab.comnih.gov The rearrangement of the allyl ester, derived from an acid obtained from D-arabinose, was followed by hydrolysis and a stereoselective iodolactonization to construct the spirolactone core and establish the stereochemistry at C5. citeab.comnih.gov The stereoselectivity of the Ireland-Claisen rearrangement was influenced by the asymmetry present in the allylic alcohol fragment of the precursor ester. citeab.comnih.gov

Controlled Introduction of Stereocenters (e.g., Chelation-Controlled Additions)

Precise control over the introduction of stereocenters is paramount in the synthesis of complex molecules like cinatrin B. In the synthesis of (−)-cinatrin B, the stereocenter at C2 was introduced through a chelation-controlled addition reaction. citeab.comnih.gov Specifically, a chelation-controlled addition of a Grignard reagent, derived from trimethylsilylacetylene, to an α-hydroxy ketone intermediate was employed. citeab.comnih.gov This method allowed for the stereoselective installation of the C2 acid functionality, with the free hydroxyl group directing the incoming nucleophile to the β-face of the ketone.

Strategic Transformations of Key Functionalities (e.g., Terminal Alkyne to Methyl Ester)

Strategic functional group transformations are essential for converting synthetic intermediates into the target molecule. In the synthesis of (−)-cinatrin B, a key transformation involved the conversion of a terminal alkyne functionality into a methyl ester. nih.gov This conversion was part of the sequence following the chelation-controlled addition, leading to the formation of the this compound methyl ester intermediate. nih.gov Subsequent steps, including acetal (B89532) hydrolysis and selective lactol oxidation, further elaborated this intermediate towards the final product. nih.gov

Total Synthesis Approaches for Related Cinatrin Compounds (e.g., Cinatrin C1, C3)

The synthetic challenges posed by the cinatrin family have also spurred the development of total synthesis approaches for related compounds, such as cinatrin C1 and C3. These compounds share structural similarities with this compound, particularly the alkyl citrate (B86180) core, but differ in the oxidation state and the absence of the spirolactone system found in this compound.

Early syntheses of cinatrins C1 and C3 were reported by the Evans group, utilizing a tartrate aldol (B89426) methodology. The Rizzacasa group also completed the total synthesis of cinatrins C1 and C3 from a common intermediate used in the synthesis of this compound. Cinatrins C1 and C3 can be obtained as a mixture by hydrolysis and relactonization of the cinatrin C1 dimethyl ester. More recent approaches to cinatrin C1 have featured methodologies such as the stereoselective construction of the tetrahydrofuran (B95107) core via an In(OTf)3-catalyzed Conia-ene reaction.

Asymmetric Syntheses and Absolute Stereochemical Assignments of Analogues

The alkyl citrate natural products, such as this compound, contain contiguous asymmetric centers, typically at the C3 and C4 positions, the stereoselective installation of which is challenging citeab.com. Asymmetric synthesis strategies are therefore crucial for accessing the enantiomerically pure natural products.

An enantiospecific synthesis of the phospholipase A2 inhibitor (-)-cinatrin B has been reported chemicalbook.com. This work demonstrates a successful approach to control the stereochemistry during the synthesis of this specific enantiomer chemicalbook.com.

For closely related analogues, such as Cinatrins C1 and C3, asymmetric syntheses have also been developed. The first total synthesis of Cinatrins C1 and C3 was reported by the Evans group, which played a role in confirming their structures and establishing their absolute stereochemistry as enantiomeric to those initially proposed metabolomicsworkbench.org. Studies involving aldol reactions of ketal-protected tartrate ester enolates have been utilized in the asymmetric syntheses and absolute stereochemical assignments of Cinatrin C1 and C3.

Development of Chemoenzymatic and Asymmetric Catalysis in this compound Synthesis

The application of chemoenzymatic methods and asymmetric catalysis offers powerful strategies for the stereoselective construction of complex molecules, including natural products and their analogues. Asymmetric catalysis, utilizing chiral catalysts, has the potential to introduce chirality into achiral substrates with high enantioselectivity. Chemoenzymatic synthesis leverages the exquisite selectivity of enzymes, often in combination with traditional chemical transformations, to achieve challenging synthetic steps.

While general advancements in asymmetric catalysis and chemoenzymatic synthesis are widely reported for generating chiral building blocks and synthesizing natural products, specific detailed reports on the development of novel chemoenzymatic or asymmetric catalytic methods specifically for the synthesis of this compound itself were not extensively detailed in the provided search results. However, these methodologies are highly relevant to the challenges of stereocontrol and efficiency inherent in this compound synthesis and are actively explored in the broader field of natural product synthesis.

Design and Synthesis of Novel this compound Structural Analogues and Derivatives

The design and synthesis of structural analogues and derivatives of natural products like this compound are important for exploring structure-activity relationships and potentially developing compounds with improved properties. Strategies for analogue design often involve modifying the core structure or appended groups while aiming to maintain or enhance desired biological activities.

Elucidation of Biosynthetic and Biotransformation Pathways of Cinatrin B

Proposed Biosynthetic Origins and Precursor Incorporation Studies

The biosynthesis of natural products often involves complex enzymatic pathways that convert simple primary metabolites into structurally diverse compounds. Understanding these pathways requires the identification of the precursor molecules and the sequence of enzymatic reactions involved.

Various methodologies are employed to elucidate the intricate steps of biosynthetic pathways. Isotopic labeling is a powerful technique where isotopically enriched precursors (e.g., with ¹³C, ¹⁵N, or ²H) are fed to the producing organism. By tracing the incorporation pattern of the isotopes into the final natural product using techniques like Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS), researchers can infer the origin of different atoms in the molecule and identify intermediates. This approach can help associate metabolite stable isotope labeling patterns with biosynthetic gene cluster structure prediction to connect natural products to their corresponding BGCs. Historically, isotope labeling has been used to determine the biosynthetic origins of individual compounds through targeted labeled feedstock addition and compound isolation.

Genetic inactivation (or gene deletion/knockout) studies are another crucial methodology. By selectively inactivating genes within a suspected biosynthetic gene cluster (BGC), researchers can observe the effect on natural product production. Accumulation of intermediates in knockout strains can help pinpoint the function of the inactivated gene and the enzyme it encodes within the pathway. This method has been successfully applied to map biosynthetic pathways in various microorganisms.

While these methodologies are standard in natural product biosynthesis research, specific studies detailing the application of isotopic labeling or genetic inactivation specifically for the elucidation of the Cinatrin B biosynthetic pathway in Circinotrichum falcatisporum were not found in the provided information.

The enzymes that catalyze the individual steps in a biosynthetic pathway are key to understanding the process. These enzymes are typically encoded by genes clustered together in the organism's genome (biosynthetic gene clusters). Identification and characterization of these enzymes, often through genetic and biochemical studies, reveal the specific reactions involved in converting precursors to the final product. Techniques such as enzyme assays, protein purification, and structural biology are used in this characterization.

Based on the provided search results, specific key biosynthetic enzymes involved in the natural production of this compound by Circinotrichum falcatisporum have not been identified or characterized in detail.

Molecular Mechanisms and in Vitro/cellular Activities of Cinatrin B

Detailed Molecular Targeting: Phospholipase A2 (PLA2) Inhibition

Phospholipase A2 enzymes play a crucial role in the hydrolysis of the sn-2 position of glycerophospholipids, leading to the release of fatty acids, such as arachidonic acid, which are precursors to various signaling molecules involved in inflammatory processes. The inhibition of PLA2 activity is therefore a significant target for potential therapeutic agents. Cinatrin B has been identified as an inhibitor of this enzyme class.

Specificity and Potency Against Diverse PLA2 Isoforms

This compound has demonstrated inhibitory effects on PLA2 enzymes from different sources. Studies have shown that this compound inhibits phospholipase A2 purified from rat platelets. Furthermore, it has been reported to inhibit PLA2 from porcine pancreas and Naja naja venom.

The potency of this compound in inhibiting rat platelet PLA2 has been quantified, with an IC50 value of 120 μM.

Comparative Analysis with Other PLA2 Inhibitors of the Cinatrin Class

This compound is part of a family of PLA2 inhibitors that includes Cinatrin A, Cinatrin C1, Cinatrin C2, and Cinatrin C3. Comparative studies have assessed the inhibitory potencies of some of these related compounds. Against rat platelet PLA2, Cinatrin C3 was found to be the most potent component among Cinatrins A, B, and C3, exhibiting an IC50 of 70 μM. This compound showed an IC50 of 120 μM against the same enzyme, while Cinatrin A also inhibited rat platelet PLA2 in a dose-dependent manner. Cinatrins B and C3 were also shown to inhibit porcine pancreas and Naja naja venom phospholipase A2.

Data on the comparative potency of Cinatrins A, B, and C3 against rat platelet PLA2:

| Compound | IC50 (μM) Against Rat Platelet PLA2 |

| Cinatrin A | Dose-dependent inhibition |

| This compound | 120 |

| Cinatrin C3 | 70 |

Binding Site Analysis and Ligand-Enzyme Interactions

While detailed binding site analysis specifically for this compound is not extensively described in the available information, studies on the related compound Cinatrin C3 provide some insight into the potential mechanism of interaction within the cinatrin class. Inhibition of rat platelet phospholipase A2 by Cinatrin C3 was found to be noncompetitive with a Ki value of 36 μM. This suggests that Cinatrin C3 likely interacts directly with the PLA2 enzyme, rather than competing for the substrate binding site. The inhibition by Cinatrin C3 was also reported to be independent of Ca2+ and substrate concentration, further supporting a direct interaction with the enzyme. Given the structural similarities within the cinatrin family, it is plausible that this compound may share aspects of this direct enzyme interaction mechanism, although specific studies confirming this for this compound were not found.

Structure-Activity Relationship (SAR) Studies for this compound Analogues

Structure-Activity Relationship (SAR) studies are crucial for understanding how modifications to a compound's chemical structure affect its biological activity, guiding the design of more potent and selective analogues.

Identification of Key Pharmacophoric Elements and Structural Modifiers

The cinatrins, including this compound, possess a core structure characterized as spiro-gamma-dilactones or gamma-lactones derived from specific hydroxylated pentadecane (B166386) tricarboxylic acids. The synthesis of (-)-cinatrin B involves the formation of a spirolactone system, highlighting the importance of this structural feature. While the general structural class is defined, detailed SAR studies specifically identifying key pharmacophoric elements within this compound responsible for its PLA2 inhibitory activity, or the impact of specific structural modifications on its potency and specificity, are not explicitly detailed in the provided search results. Research on SAR has been reported for other classes of compounds in the context of developing enzyme inhibitors, but specific data on this compound analogues is limited in the available information.

Rational Design Strategies Based on SAR Data

Information regarding rational design strategies specifically applied to this compound analogues based on comprehensive SAR data is not available in the provided search results. Rational drug design typically leverages detailed understanding of ligand-target interactions and SAR to guide the synthesis of novel compounds with improved properties. While synthetic routes for cinatrins, including this compound, have been developed, the provided information does not describe how SAR data for this compound or its analogues has been used in a rational design approach to develop new inhibitors.

Investigation of In Vitro Biological Activities Beyond PLA2 Inhibition (Excluding Prohibited Content)

Research has primarily characterized this compound based on its inhibitory activity against phospholipase A2 enzymes medchemexpress.commedchemexpress.comnih.gov. Studies have shown that this compound, along with Cinatrins A and C3, can inhibit PLA2 purified from various sources, including rat platelets, porcine pancreas, and Naja naja venom nih.gov. While the broader family of alkyl citrates, to which some cinatrins belong, is noted to exhibit a range of biological properties, specific in vitro biological activities of this compound beyond its established PLA2 inhibition are not extensively detailed in the provided search results uib.no.

Cellular and Subcellular Mechanisms of Action of this compound

The primary known cellular mechanism of action for this compound is its inhibitory effect on phospholipase A2 enzymes. PLA2 enzymes play a crucial role in hydrolyzing membrane glycerophospholipids, leading to the release of free fatty acids, such as arachidonic acid, and lysophospholipids nih.govpatsnap.com. These released lipids are precursors for the synthesis of various potent signaling molecules, including prostaglandins, thromboxanes, and leukotrienes, which are involved in inflammation and other cellular processes nih.govpatsnap.com. By inhibiting PLA2, this compound is understood to interfere with these downstream signaling cascades that are initiated by PLA2 activity.

Modulation of Intracellular Signaling Pathways and Cellular Processes

Preclinical Pharmacological Investigations of Cinatrin B

In Vitro Pharmacological Profiling in Isolated Systems (e.g., Functional Assays)

In vitro studies have demonstrated that Cinatrin B inhibits the activity of phospholipase A2 purified from various sources. Research has shown that this compound, along with Cinatrin A and Cinatrin C3, inhibited PLA2 purified from rat platelets in a dose-dependent manner. lipidmaps.orgresearchgate.net Cinatrin C3 exhibited the highest potency among the tested cinatrins against rat platelet PLA2, with an IC50 of 70 µM and a Ki value of 36 µM. lipidmaps.orgresearchgate.net Cinatrins B and C3 were also found to inhibit PLA2 derived from porcine pancreas and Naja naja venom. lipidmaps.orgresearchgate.net

Further investigation into the mechanism of inhibition by Cinatrin C3 indicated that its inhibitory effect on rat platelet PLA2 was independent of both Ca2+ concentration and substrate concentration. lipidmaps.orgresearchgate.net This suggests that Cinatrin C3 likely exerts its inhibitory effect through a direct interaction with the enzyme itself. lipidmaps.orgresearchgate.net While specific quantitative data (such as IC50 values) for this compound's inhibition of rat platelet, porcine pancreas, or Naja naja venom PLA2 were not explicitly detailed in the available abstracts to the same extent as for Cinatrin C3, its inclusion in the group showing dose-dependent inhibition confirms its activity against these enzymes in isolated systems. lipidmaps.orgresearchgate.net

The following table summarizes the available in vitro inhibition data for Cinatrin C3 against different PLA2 enzymes:

| Compound | Enzyme Source | IC50 (µM) | Ki (µM) |

| Cinatrin C3 | Rat platelets | 70 | 36 |

| Cinatrin C3 | Porcine pancreas | Not specified | Not specified |

| Cinatrin C3 | Naja naja venom | Not specified | Not specified |

Ex Vivo Organ and Tissue Studies for Pharmacological Efficacy

Information regarding specific ex vivo studies utilizing isolated organs or tissues to evaluate the pharmacological efficacy of this compound was not identified in the consulted literature.

In Vivo Efficacy Assessment in Relevant Animal Models (e.g., Models of Inflammation where PLA2 inhibition is relevant)

While the potential of cinatrins, including this compound, as anti-inflammatory agents is recognized based on their PLA2 inhibitory activity nih.govwikipedia.org, detailed data from in vivo efficacy assessments of this compound in relevant animal models of inflammation were not found in the reviewed search results. Studies on other compounds with PLA2 inhibitory activity from fungal sources, such as thielocin A1 beta, have demonstrated anti-inflammatory effects in animal models like the rat carrageenan-induced pleurisy model, where inhibition of PLA2-II activity correlated with reduced exudate volume. metabolomicsworkbench.org Additionally, preclinical in vivo studies evaluating the anti-inflammatory activity of other butyrolactone derivatives in models such as the Freund's adjuvant arthritis rat model or models assessing LPS-induced cytokine production highlight the relevance of these models for evaluating compounds with potential anti-inflammatory properties. h-its.org However, specific data demonstrating the efficacy of this compound in such in vivo models were not available in the consulted sources.

Advanced Analytical Methodologies for Cinatrin B Research

Spectroscopic Characterization Techniques for Structural Confirmation and Elucidation

Spectroscopic methods are fundamental in determining the molecular structure and features of Cinatrin B.

Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., 1H-NMR, 13C-NMR)

NMR spectroscopy is a primary technique for the elucidation of organic molecule structures, including natural products such as this compound. nih.gov Both 1H-NMR and 13C-NMR provide detailed information about the hydrogen and carbon frameworks of the molecule, respectively. Analysis of chemical shifts, splitting patterns (multiplicity), and integration in 1H-NMR spectra allows for the identification of different types of protons and their relative numbers and environments. libretexts.org 13C-NMR spectroscopy provides information on the carbon skeleton and the types of carbon atoms present (e.g., methyl, methylene, methine, quaternary carbons). thieme-connect.comchemotion.netrsc.org

For this compound, NMR studies have been crucial in elucidating its spiro-γ-dilactone structure. nih.gov While specific detailed NMR data for this compound itself from the search results is limited, related synthetic studies on cinatrin derivatives provide examples of the type of NMR data obtained and its interpretation for structural confirmation. For instance, spectroscopic data including 1H NMR and 13C NMR have been reported for synthetic intermediates and related cinatrin compounds, showing characteristic signals that confirm the presence of specific functional groups and the connectivity of atoms. thieme-connect.com

High-Resolution Mass Spectrometry (HRMS) and Tandem Mass Spectrometry (MS/MS)

Mass spectrometry (MS) provides information about the molecular weight and fragmentation pattern of a compound, which is vital for confirming its molecular formula and gaining insights into its structural subunits. High-Resolution Mass Spectrometry (HRMS) offers very accurate mass measurements, allowing for the determination of the elemental composition of the molecule. measurlabs.com Tandem Mass Spectrometry (MS/MS) involves the fragmentation of selected ions and analysis of the resulting fragment ions, providing detailed structural information. mdpi.comresearchgate.net

MS and NMR studies were used in the initial elucidation of the structures of the cinatrin family, including this compound. nih.gov HRMS can confirm the molecular formula of isolated or synthesized this compound by providing an exact mass measurement. thieme-connect.com MS/MS can be used to fragment the this compound molecule and analyze the resulting ions, helping to piece together the connectivity of the different parts of the structure. This is particularly useful for complex molecules with multiple rings and functional groups. sciex.com

Chiroptical Spectroscopy for Absolute Configuration Determination (e.g., ECD, VCD, ROA)

Chiral molecules, like natural products such as this compound which possesses multiple stereocenters, interact differently with left and right circularly polarized light. rsc.orgcas.czencyclopedia.pub Chiroptical spectroscopy techniques, including Electronic Circular Dichroism (ECD), Vibrational Circular Dichroism (VCD), and Raman Optical Activity (ROA), measure these interactions and can be used to determine the absolute configuration of a chiral molecule. rsc.orgencyclopedia.pubnih.govmdpi.com

While the absolute configuration of Cinatrin C3 was confirmed by X-ray crystallography and comparison of CD spectra with related compounds nih.gov, chiroptical methods are generally applicable to determining the stereochemistry of chiral natural products. ECD measures the differential absorption of circularly polarized light in the ultraviolet-visible region, arising from electronic transitions. rsc.orgencyclopedia.pub VCD and ROA, on the other hand, probe vibrational transitions in the infrared and Raman regions, respectively, providing complementary information about molecular conformation and absolute configuration. rsc.orgcas.cz The combination of experimental chiroptical spectra with theoretical calculations (e.g., using Density Functional Theory) is a powerful approach for assigning absolute configurations. nih.govmdpi.com

Chromatographic Techniques for Isolation, Purification, and Purity Assessment

Chromatographic methods are essential for separating this compound from the complex mixture in which it is produced or synthesized, purifying it to a high degree, and assessing its purity.

Liquid Chromatography (LC) and Gas Chromatography (GC) Applications

Liquid Chromatography (LC), particularly High-Performance Liquid Chromatography (HPLC), is widely used for the separation and purification of natural products. mdpi.comwaters.comchromatographyonline.com Different LC modes, such as reversed-phase and normal-phase chromatography, can be employed depending on the polarity of this compound and the matrix. mdpi.comchromatographyonline.com Preparative LC is used to isolate larger quantities of the purified compound. waters.comchromatographyonline.com LC can also be coupled with detectors like UV-Vis or Mass Spectrometry (LC-MS) for both qualitative and quantitative analysis and purity assessment. mdpi.comau.dk

Gas Chromatography (GC) is typically used for the analysis of volatile or semi-volatile compounds. While this compound's structure suggests it might not be directly amenable to GC without derivatization, GC is a standard technique for purity assessment and quantitative analysis of suitable compounds. nih.govchromatographytoday.com LC, particularly HPLC, is more commonly applied for the isolation and analysis of compounds like this compound. HPLC has been used in the study of cinatrins for isolation and analysis. nih.gov

Quantitative Analytical Method Development and Validation for this compound and Metabolites

Quantitative analysis is necessary to determine the amount or concentration of this compound in various samples, such as fermentation broths, biological matrices, or reaction mixtures. This also extends to the potential quantification of its metabolites. Method development and validation ensure that the quantitative method is accurate, precise, sensitive, and specific for the intended application.

Developing a quantitative analytical method for this compound would typically involve selecting an appropriate chromatographic technique (likely LC) coupled with a sensitive detector (such as MS, particularly MS/MS). nih.govrsc.orgnih.gov The method development process involves optimizing parameters such as the mobile phase composition, stationary phase, flow rate, and detection conditions to achieve adequate separation and sensitivity for this compound and any relevant metabolites. chromatographyonline.comresearchgate.net

Method validation is a critical step to demonstrate the suitability of the quantitative method for its intended purpose. This involves evaluating parameters such as linearity (the ability to obtain results directly proportional to the analyte concentration), accuracy (the closeness of measured values to the true value), precision (the reproducibility of measurements), sensitivity (limit of detection and limit of quantification), and specificity (the ability to measure the analyte accurately in the presence of other components in the sample). researchgate.net While specific validated quantitative methods for this compound were not detailed in the search results, the principles of quantitative method development and validation using techniques like LC-MS/MS are well-established for natural products and metabolites. au.dknih.govrsc.orgnih.gov

Application of Metabolomics Approaches in this compound Research

Metabolomics, the comprehensive study of small-molecule metabolites within a biological system, offers a powerful lens through which to understand the biochemical state and processes influenced by a compound. This "omics" discipline is considered to be the closest to the phenotype, providing a snapshot or fingerprint of an organism's current metabolic status. nih.govuni-freiburg.de By systematically identifying and quantifying metabolites, metabolomics can reveal changes in metabolic pathways and provide insights into the interactions between a compound and biological systems. mdpi.commdpi.com

Analytical techniques commonly employed in metabolomics research include mass spectrometry (MS) coupled with separation methods such as gas chromatography (GC-MS) or liquid chromatography (LC-MS, UPLC-MS), and nuclear magnetic resonance (NMR) spectroscopy. mdpi.commdpi.comntnu.edu These techniques allow for the detection and analysis of a wide range of metabolites with varying physiochemical properties. mdpi.commdpi.com Untargeted metabolomics aims to comprehensively analyze all detectable metabolites in a sample, while targeted metabolomics focuses on specific sets of known metabolites. mdpi.com

Metabolomics has been successfully applied in diverse research areas, including disease pathogenesis, biomarker discovery, understanding the effects of environmental factors, and elucidating the mechanisms of action of various compounds. uni-freiburg.defrontiersin.orgfrontiersin.orgnih.gov Studies have utilized metabolomics to identify metabolic changes associated with conditions like chronic kidney disease, hypertension, syphilis, and nonalcoholic fatty liver disease. uni-freiburg.defrontiersin.orgnih.govpeerj.com In plant science, metabolomics helps in understanding responses to stress and improving crop varieties. mdpi.comfrontiersin.org

While metabolomics holds significant potential for investigating the biochemical effects and pathways related to this compound, detailed research findings specifically on the application of metabolomics approaches in this compound research were not available in the consulted literature. Therefore, a comprehensive discussion of specific data tables or detailed research outcomes regarding this compound metabolomics cannot be provided at this time.

Theoretical Therapeutic Potential and Future Research Directions of Cinatrin B

Theoretical Prospects as a Lead Compound for Novel Therapeutic Agents

Natural products, including compounds like Cinatrin B, serve as valuable sources for the discovery of lead compounds in drug development. hama-univ.edu.synumberanalytics.commdpi.com Lead compounds are molecules with promising biological activity that serve as the starting point for the design and synthesis of new drugs. numberanalytics.compreprints.org The identification of this compound as a PLA2 inhibitor suggests its potential as a lead compound for developing therapeutic agents targeting conditions where PLA2 activity plays a significant role. naturalproducts.netnih.gov PLA2 enzymes are involved in the hydrolysis of phospholipids, releasing fatty acids, including arachidonic acid, which are precursors to various inflammatory mediators. Inhibition of PLA2 can therefore have anti-inflammatory effects. The cinatrin family, including this compound, has been identified as a novel family of PLA2 inhibitors with potential therapeutic applications. naturalproducts.netnih.gov Specifically, this compound has been shown to inhibit phospholipase A2 purified from rat platelets, as well as porcine pancreas and Naja naja venom phospholipase A2. nih.gov This broad-spectrum inhibition against different PLA2 sources highlights its potential as a versatile lead structure.

Computational Chemistry and Molecular Modeling Studies (e.g., Docking, Molecular Dynamics Simulations)

Computational chemistry and molecular modeling techniques are indispensable tools in modern drug discovery, offering insights into molecular structure, properties, and interactions with biological targets. iu.edukallipos.grgoogle.nelibretexts.orgnovapublishers.com Techniques such as molecular docking and molecular dynamics (MD) simulations are particularly valuable for understanding the binding modes of potential drug candidates like this compound to their targets and evaluating the stability of these interactions. mdpi.comnih.govfrontiersin.orgmdpi.comnih.govmdpi.comnih.govaps.org

Molecular docking can predict the preferred orientation and binding affinity of this compound within the active site of PLA2 enzymes. mdpi.comnih.govfrontiersin.orgmdpi.com This provides crucial information about the key residues involved in the interaction and the types of forces stabilizing the complex (e.g., hydrogen bonds, hydrophobic interactions, electrostatic interactions). mdpi.commdpi.com While specific docking studies for this compound were not extensively detailed in the search results, related studies on other compounds targeting enzymes like DNA gyrase B or butyrylcholinesterase demonstrate the utility of this approach in understanding binding modes and informing structural modifications. mdpi.commdpi.com

Molecular dynamics simulations can further explore the dynamic behavior of the this compound-PLA2 complex over time, providing information on the stability of the binding pose, conformational changes in the enzyme or ligand upon binding, and the influence of the surrounding environment (e.g., solvent, ions). nih.govmdpi.comnih.govaps.orglammps.org These simulations can offer a more realistic picture of the interaction compared to static docking studies. The application of MD simulations to study enzyme-inhibitor complexes, such as cathepsin B with its inhibitor, illustrates the power of this technique in understanding binding stability and the dynamics of the interaction site. nih.gov Applying these computational methods to this compound and various PLA2 isoforms could provide detailed mechanistic insights into its inhibitory activity and guide the design of more potent and selective analogs.

Strategies for Enhancing Biological Activity, Selectivity, and Metabolic Stability

Optimizing the biological activity, selectivity, and metabolic stability of a lead compound like this compound is a critical phase in drug development. hama-univ.edu.sypreprints.org Structure-Activity Relationship (SAR) studies are fundamental to this process, involving systematic modifications to the chemical structure of this compound and evaluating the impact of these changes on its biological properties. frontiersin.orgmdpi.comnih.govgardp.orgcollaborativedrug.com By correlating structural features with activity, researchers can identify moieties essential for PLA2 inhibition and those that might be modified to improve potency or selectivity towards specific PLA2 isoforms. frontiersin.orgmdpi.comnih.govgardp.orgcollaborativedrug.com

Strategies for enhancing biological activity could involve modifying functional groups to improve binding interactions with the target enzyme, such as introducing groups that can form stronger hydrogen bonds or optimize hydrophobic contacts. mdpi.comfrontiersin.orgmdpi.com Improving selectivity is crucial to minimize off-target effects and potential toxicity. This might involve designing analogs that preferentially bind to a specific PLA2 isoform implicated in a particular disease, exploiting subtle differences in the binding sites of different isoforms. researchgate.netrsc.orgmdpi.com

Metabolic stability refers to the compound's resistance to degradation by enzymes in the body, which affects its bioavailability and duration of action. Modifications to the this compound structure could be explored to reduce susceptibility to metabolic enzymes while retaining desired activity. nih.govnih.gov This often involves chemically stable linkages or introducing substituents that hinder enzymatic access. Computational tools, including QSAR (Quantitative Structure-Activity Relationship) modeling, can complement experimental SAR studies by building predictive models that relate structural descriptors to biological activity, aiding in the rational design of improved analogs. iu.edugoogle.nenih.govcollaborativedrug.com

Exploration of Novel Biological Targets and Therapeutic Applications

While this compound is known for its PLA2 inhibitory activity, exploring novel biological targets and therapeutic applications beyond inflammation is a promising avenue for future research. naturalproducts.netnih.gov Natural products often exhibit polypharmacology, interacting with multiple targets, which can contribute to their therapeutic effects or lead to unexpected applications. Investigating the interaction of this compound with other enzymes, receptors, or signaling pathways could uncover new therapeutic opportunities.

Given the diverse roles of PLA2 enzymes in various physiological and pathological processes, including cancer, neurological disorders, and infectious diseases, this compound's inhibitory activity could be relevant to a broader range of conditions. nih.gov Furthermore, structural similarities between this compound and other bioactive natural products could suggest potential interactions with targets modulated by those compounds. For example, if this compound shares structural features with compounds known to affect specific pathways, targeted screening or computational approaches could be used to test these hypotheses. mdpi.comjst.go.jpmdpi.com

Exploring novel therapeutic applications could involve in vitro screening of this compound against panels of cell lines representing different diseases or using phenotypic screening approaches to identify new biological effects. ugr.es Computational target prediction methods, which analyze the chemical structure of this compound and compare it to libraries of compounds with known targets, could also suggest new proteins or pathways with which this compound might interact. biorxiv.org

Integration of Systems Biology and Omics Approaches in this compound Research

Integrating systems biology and various omics approaches (genomics, transcriptomics, proteomics, metabolomics) can provide a holistic understanding of how this compound affects biological systems and can reveal complex mechanisms of action and identify potential biomarkers or patient populations who might benefit from this compound-based therapies. researchgate.netinstitut-curie.orgfrontiersin.orgnih.govoatext.com

Transcriptomics and proteomics could be used to study changes in gene and protein expression profiles in cells or tissues treated with this compound. This can help identify the pathways and networks modulated by the compound, providing a broader view beyond its direct interaction with PLA2. researchgate.netnih.govoatext.com Metabolomics could reveal alterations in metabolic profiles, shedding light on the downstream effects of PLA2 inhibition and potentially identifying new targets or biomarkers. researchgate.netnih.govoatext.com

Q & A

Q. How can researchers align this compound studies with journal-specific formatting requirements?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.